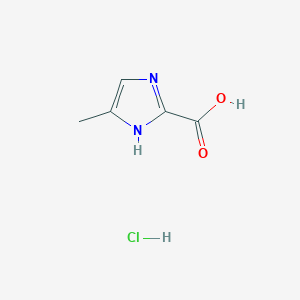

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-methyl-1H-imidazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-3-2-6-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZOPHGQMOIKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955547-78-0 | |

| Record name | 4-methyl-1H-imidazole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole

Biological Activity

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H6N2O2

- Molecular Weight : 126.11 g/mol

- CAS Number : 557497

The compound features an imidazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor . Research indicates that compounds with imidazole moieties can inhibit various enzymes by interacting with their active sites. For instance, studies have shown that imidazole derivatives can effectively inhibit HIV integrase (IN), a critical enzyme in the HIV life cycle. The mechanism involves hydrogen bonding interactions between the imidazole ring and specific amino acid residues in the enzyme's active site .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. In vitro assays demonstrated that this compound exhibits moderate antiviral activity against HIV, with percentage inhibition rates exceeding 50% in certain experimental setups . The compound's effectiveness was attributed to its ability to disrupt critical protein-protein interactions involved in viral replication.

Anticancer Potential

The anticancer activity of imidazole derivatives has been well-documented. Research has indicated that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cellular signaling cascades and the induction of oxidative stress .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial properties. Studies have reported that this compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activity.

- Hydrogen Bonding : The carboxylic acid group participates in hydrogen bonding with amino acids in target proteins, enhancing binding affinity.

- Electrostatic Interactions : The overall charge distribution within the molecule allows for electrostatic interactions with negatively charged residues in enzymes or receptors .

Table 1: Summary of Biological Activities

Detailed Research Findings

In a study conducted by Cai et al., various imidazole derivatives were synthesized and evaluated for their inhibitory effects on HIV integrase. Among these, compounds containing the imidazole ring demonstrated significant inhibition rates, with some achieving close to 90% inhibition at optimal concentrations . Another investigation focused on the synthesis of novel derivatives aimed at enhancing solubility and bioactivity, which revealed promising results in terms of both antiviral potency and reduced cytotoxicity .

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various APIs. For instance, it is involved in the preparation of benzodiazepines such as Midazolam, which is used for its sedative effects. The synthesis process typically involves cyclization reactions that yield high-purity compounds suitable for pharmaceutical use .

b. Anticancer Research

Research has highlighted the potential of imidazole derivatives, including this compound, in targeting specific tyrosine kinases associated with cancer. Compounds derived from this imidazole derivative have shown promise in inhibiting tyrosine kinases like c-Abl and Bcr-Abl, making them candidates for treating neoplastic diseases such as leukemia .

Material Science Applications

a. Corrosion Inhibition

Studies indicate that this compound can act as an effective corrosion inhibitor for metals. Its application in protective coatings has been explored, demonstrating significant reductions in corrosion rates under various environmental conditions.

b. Luminescent Materials

The compound has also been investigated for its luminescent properties, making it suitable for applications in optoelectronic devices. Research shows that incorporating this compound into polymer matrices enhances their luminescent efficiency, contributing to the development of advanced lighting solutions.

Analytical Chemistry Applications

a. Chromatography and Spectroscopy

In analytical chemistry, this compound is utilized as a reagent in chromatographic techniques and spectroscopic analyses. Its ability to form stable complexes with metal ions makes it valuable for detecting trace elements in various samples .

b. Development of New Analytical Methods

Recent studies have focused on using this compound to develop novel analytical methods that improve sensitivity and selectivity in detecting biologically relevant molecules. Techniques involving its use have shown enhanced performance compared to traditional methods .

Case Studies

Comparison with Similar Compounds

Research Findings and Trends

Recent studies emphasize the positional dependence of substituents on biological activity. For instance:

- The carboxylic acid group at position 2 in the target compound enhances hydrogen-bonding interactions with dopamine receptors, a feature absent in the C4-substituted carboxylic acid derivatives .

- Ethyl ester derivatives (e.g., ) are increasingly used in prodrug strategies to improve bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-1H-imidazole-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via carbodiimide-mediated coupling reactions. For example, coupling 4-methyl-1H-imidazole-2-carboxylic acid with amines using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0°C to room temperature achieves moderate yields (~65%) . Key factors include solvent choice (THF for solubility), temperature control (to minimize side reactions), and stoichiometric ratios of CDI to carboxylic acid. Alternative methods using oxalyl chloride for acid activation (e.g., in DMF) may require reflux conditions but are less commonly reported for this specific compound .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR : and NMR are critical for confirming substituent positions on the imidazole ring. For instance, NMR in CDCl typically shows resonances for methyl groups (~δ 2.28 ppm) and aromatic protons (~δ 6.8–7.8 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities, particularly unreacted starting materials or byproducts .

- Elemental Analysis : Used to verify stoichiometry of the hydrochloride salt (e.g., C, H, N, Cl content) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The hydrochloride salt form is hygroscopic and should be stored in airtight containers under inert gas (argon or nitrogen) at 2–4°C to prevent decomposition. Related imidazole derivatives with similar structures (e.g., 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride) degrade at room temperature, necessitating cold storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. For example, melting points for analogous compounds (e.g., 4-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride monohydrate) range from 313–315°C, but anhydrous forms may differ . To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Use Karl Fischer titration to quantify water content.

- Compare NMR spectra with literature under identical solvent conditions .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility. For low solubility in neutral buffers:

- Use DMSO as a stock solvent (≤5% v/v final concentration).

- Adjust pH to 3–4 with dilute HCl to protonate the imidazole ring, improving solubility.

- Employ co-solvents like PEG-400 or cyclodextrin inclusion complexes for hydrophobic derivatives .

Q. What mechanistic insights support its potential as a dopamine D3 receptor modulator?

- Methodological Answer : In preclinical studies, derivatives of this compound (e.g., N-(4-(4-(2-chloro-3-ethylphenyl)piperazin-1-yl)butyl)-4-methyl-1H-imidazole-2-carboxamide) act as D3R antagonists/partial agonists. Key steps include:

- Radioligand binding assays ( values for D3R vs. D2R selectivity).

- Functional cAMP assays to assess agonist/antagonist activity.

- Molecular docking to identify interactions with receptor subpockets (e.g., hydrophobic interactions with methyl groups) .

Q. How can synthetic byproducts be minimized during large-scale production?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0°C during CDI activation to prevent over-activation.

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products.

- Purification : Flash chromatography with gradients of methanol/chloroform (e.g., 3% MeOH in CHCl) effectively isolates the target compound .

Q. What are the understudied research areas for this compound in medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.